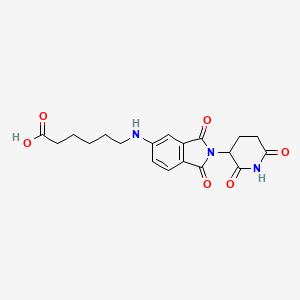
2-Anilino-4-methylsulfanyl-3-phenyl-1,3,5-triazepine-6,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Anilino-4-methylsulfanyl-3-phenyl-1,3,5-triazepine-6,7-dione is a heterocyclic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an anilino group, a methylsulfanyl group, and a phenyl group attached to a triazepine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-4-methylsulfanyl-3-phenyl-1,3,5-triazepine-6,7-dione typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other related compounds in the presence of triethylamine . The reaction conditions often include the use of nonprotic polar solvents and hydrogen bonding interactions to stabilize the desired tautomeric forms .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Anilino-4-methylsulfanyl-3-phenyl-1,3,5-triazepine-6,7-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
2-Anilino-4-methylsulfanyl-3-phenyl-1,3,5-triazepine-6,7-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Anilino-4-methylsulfanyl-3-phenyl-1,3,5-triazepine-6,7-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Another heterocyclic compound with similar structural features.
1,3,4-Thiadiazoles: Known for their broad spectrum of biological activities.
1,2,4-Triazolopyrimidines: Attracting interest due to their pharmacological activities.
Uniqueness
2-Anilino-4-methylsulfanyl-3-phenyl-1,3,5-triazepine-6,7-dione is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Propriétés
Numéro CAS |
68822-95-7 |
|---|---|
Formule moléculaire |
C17H14N4O2S |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
2-anilino-4-methylsulfanyl-3-phenyl-1,3,5-triazepine-6,7-dione |
InChI |
InChI=1S/C17H14N4O2S/c1-24-17-20-15(23)14(22)19-16(18-12-8-4-2-5-9-12)21(17)13-10-6-3-7-11-13/h2-11H,1H3,(H,18,19,22) |
Clé InChI |
ZBCDEGPTPJCXSI-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC(=O)C(=O)N=C(N1C2=CC=CC=C2)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2,6-diaminopyridin-3-yl)diazenyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B13995454.png)
![5-bromospiro[1H-indole-3,6'-oxane]-2,2'-dione](/img/structure/B13995455.png)




![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-piperidin-1-ylethanone;ethanesulfonic acid](/img/structure/B13995503.png)

![3-[2-(Carboxymethyl)phenyl]propanoic acid](/img/structure/B13995511.png)

![N-[(1-Methyl-4-phenyl-4-piperidinyl)methyl]formamide](/img/structure/B13995521.png)


![N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide](/img/structure/B13995532.png)
